molecular formula C8H7BrN2OS B13320643 (3-Bromothiophen-2-yl)(1H-pyrazol-4-yl)methanol

(3-Bromothiophen-2-yl)(1H-pyrazol-4-yl)methanol

Cat. No.: B13320643
M. Wt: 259.13 g/mol
InChI Key: RDBCIBYJAVKQIJ-UHFFFAOYSA-N
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Description

(3-Bromothiophen-2-yl)(1H-pyrazol-4-yl)methanol is a compound that features a brominated thiophene ring and a pyrazole moiety connected via a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromothiophen-2-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 3-bromothiophene with pyrazole derivatives. One common method includes the use of 3-bromothiophene-2-carboxylic acid as a starting material, which is then reacted with hydrazine derivatives under specific conditions to form the pyrazole ring . The reaction conditions often involve the use of solvents like DMF (dimethylformamide) and catalysts such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBT (1-hydroxybenzotriazole) at low temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

(3-Bromothiophen-2-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (3-Bromothiophen-2-yl)(1H-pyrazol-4-yl)carboxylic acid, while substitution of the bromine atom can yield (3-Aminothiophen-2-yl)(1H-pyrazol-4-yl)methanol .

Scientific Research Applications

Chemistry

In chemistry, (3-Bromothiophen-2-yl)(1H-pyrazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

The pyrazole moiety is known for its biological activity, and the brominated thiophene ring can enhance the compound’s binding affinity to biological targets .

Industry

In industry, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (3-Bromothiophen-2-yl)(1H-pyrazol-4-yl)methanol is not fully understood, but it is believed to involve interactions with specific molecular targets. The pyrazole moiety can interact with enzymes and receptors, potentially inhibiting or activating their functions. The brominated thiophene ring can enhance these interactions by providing additional binding sites .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and brominated thiophenes, such as:

Uniqueness

What sets (3-Bromothiophen-2-yl)(1H-pyrazol-4-yl)methanol apart is its specific combination of a brominated thiophene ring and a pyrazole moiety. This unique structure allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields .

Properties

Molecular Formula

C8H7BrN2OS

Molecular Weight

259.13 g/mol

IUPAC Name

(3-bromothiophen-2-yl)-(1H-pyrazol-4-yl)methanol

InChI

InChI=1S/C8H7BrN2OS/c9-6-1-2-13-8(6)7(12)5-3-10-11-4-5/h1-4,7,12H,(H,10,11)

InChI Key

RDBCIBYJAVKQIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Br)C(C2=CNN=C2)O

Origin of Product

United States

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